molecular formula C10H7N3O3 B1353759 6-(4-Nitrophenyl)pyridazin-3-ol CAS No. 105537-49-3

6-(4-Nitrophenyl)pyridazin-3-ol

Cat. No.: B1353759
CAS No.: 105537-49-3
M. Wt: 217.18 g/mol
InChI Key: IKBFYMXTFYZVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Nitrophenyl)pyridazin-3-ol is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms. The presence of a nitrophenyl group at the 6-position and a hydroxyl group at the 3-position of the pyridazine ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Nitrophenyl)pyridazin-3-ol typically involves the reaction of 4-nitrophenylhydrazine with maleic anhydride, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may require heating to facilitate the cyclization step.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Tin(II) chloride, iron powder, acidic conditions.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridazin-3-ol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmacophore in drug design, particularly for cardiovascular and anti-inflammatory drugs.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The biological activity of 6-(4-Nitrophenyl)pyridazin-3-ol is attributed to its ability to interact with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation. The nitrophenyl group can enhance binding affinity to these targets, while the hydroxyl group may facilitate hydrogen bonding interactions.

Comparison with Similar Compounds

    6-(4-Aminophenyl)pyridazin-3-ol: Similar structure but with an amino group instead of a nitro group.

    6-Phenylpyridazin-3-ol: Lacks the nitro group, resulting in different chemical and biological properties.

    6-(4-Methylphenyl)pyridazin-3-ol: Contains a methyl group instead of a nitro group, affecting its reactivity and applications.

Uniqueness: 6-(4-Nitrophenyl)pyridazin-3-ol is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric effects. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Biological Activity

Overview

6-(4-Nitrophenyl)pyridazin-3-ol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article details the compound's mechanisms of action, biochemical properties, and potential therapeutic applications based on various research findings.

The biological activity of this compound can be attributed to its interactions with specific biological targets. Studies have demonstrated its ability to inhibit cell proliferation in cancer cell lines, suggesting a role in cancer therapy. The compound primarily affects the cell cycle and growth-related pathways, leading to reduced viability of targeted cells.

MechanismDescription
Cell Proliferation InhibitionInhibits growth in breast cancer cell lines (e.g., MCF-7) .
Enzyme InteractionBinds to various enzymes, affecting metabolic pathways .
Anti-inflammatory ActionDemonstrates significant anti-inflammatory effects in vitro and in vivo .

The biochemical properties of this compound include its stability under physiological conditions and its interaction with various biomolecules. The compound has been shown to maintain stability over extended periods, which is crucial for its therapeutic applications.

PropertyDetails
StabilityRemains stable under physiological conditions .
Interaction with EnzymesEngages with enzymes like human leukocyte elastase .
Metabolic PathwaysUndergoes phase I and II metabolic reactions primarily in the liver .

Biological Activity

Antimicrobial Activity : this compound exhibits antimicrobial properties, which may be beneficial in developing new antibiotics or antifungal agents.

Anti-inflammatory Activity : Research indicates that this compound effectively inhibits COX-1 and COX-2 enzymes, leading to reduced inflammation. In rat models, it has shown comparable effects to established anti-inflammatory drugs like celecoxib .

Analgesic Activity : The compound also demonstrates analgesic properties, providing pain relief without significant gastric side effects typically associated with NSAIDs .

Case Studies

Several studies have evaluated the biological activity of this compound:

  • In Vitro Studies : A study assessed the compound's effect on MCF-7 breast cancer cells, noting significant inhibition of cell growth at varying concentrations .
  • In Vivo Studies : In a rat model for inflammation, the compound was tested against carrageenan-induced edema, showing potent anti-inflammatory effects comparable to standard treatments .
  • Analgesic Evaluation : A comparative study highlighted the analgesic efficacy of derivatives of pyridazinones, including this compound, demonstrating improved pain relief profiles without ulcerogenic effects on gastric mucosa .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(4-Nitrophenyl)pyridazin-3-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including cyclization and functional group modifications. Key precursors, such as nitrophenyl-substituted pyridazine intermediates, are reacted under controlled conditions. For example, refluxing in polar aprotic solvents (e.g., dimethylformamide) at 80–120°C for 6–12 hours is common, with yields optimized by adjusting stoichiometric ratios of reagents like hydrazine derivatives or nitrophenyl halides . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitoring reaction progress with TLC or HPLC ensures minimal side products like nitro-reduced byproducts .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer: Structural confirmation requires a combination of techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm for nitrophenyl groups) and carbon connectivity .
  • X-ray Crystallography: Single-crystal analysis resolves bond lengths and angles, confirming the planar pyridazine ring and nitro group orientation. Data collection at 294 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXTL software are standard .
  • Mass Spectrometry: High-resolution ESI-MS verifies molecular weight (expected [M+H]⁺: 244.07 g/mol) and fragmentation patterns .

Q. What are the recommended protocols for evaluating the purity and stability of this compound under various storage conditions?

  • Methodological Answer:

  • Purity Assessment: Use HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) to quantify impurities. UV detection at 254 nm is ideal for nitroaromatic absorbance .
  • Stability Testing: Store the compound in amber vials at –20°C under inert gas (N₂ or Ar) to prevent nitro group reduction or hydrolysis. Accelerated stability studies (40°C/75% relative humidity for 4 weeks) can predict degradation pathways, monitored via FTIR for nitro → amine conversion .

Advanced Research Questions

Q. What strategies can resolve contradictory biological activity data observed in different in vitro models for this compound?

  • Methodological Answer: Discrepancies in activity (e.g., IC₅₀ variations in cancer vs. antimicrobial assays) may arise from differences in cellular uptake, metabolic stability, or target binding affinity. To address this:

  • Validate Target Engagement: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct binding to purported targets like kinase enzymes .
  • Metabolic Profiling: Incubate the compound with liver microsomes (human/rat) to identify metabolites that may alter activity. LC-MS/MS tracks nitro reduction or hydroxylation .
  • Cell Line Authentication: Ensure models (e.g., HeLa, HEK293) are mycoplasma-free and genetically validated to rule out off-target effects .

Q. How can computational modeling inform the design of derivatives of this compound to enhance target selectivity?

  • Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., COX-2 or EGFR). Focus on optimizing hydrogen bonding between the pyridazine ring and active-site residues .
  • QSAR Studies: Develop quantitative structure-activity relationship models using descriptors like Hammett σ constants for nitro group electronic effects. Replace the 4-nitrophenyl group with electron-withdrawing substituents (e.g., CF₃) to enhance binding .
  • ADMET Prediction: Tools like SwissADME predict pharmacokinetic properties (e.g., logP ≈ 2.1) to prioritize derivatives with improved bioavailability .

Q. What mechanistic approaches elucidate the role of the nitrophenyl group in the compound's reactivity and pharmacological interactions?

  • Methodological Answer:

  • Electrochemical Analysis: Cyclic voltammetry (in 0.1 M TBAP/CH₃CN) identifies redox potentials linked to nitro group reduction, correlating with pro-drug activation pathways .
  • Kinetic Studies: Monitor nitro → amine conversion rates under physiological pH (7.4) using UV-Vis spectroscopy. Compare rates in presence of NADPH to simulate enzymatic reduction .
  • Crystallographic Snapshots: Co-crystallize the compound with target enzymes (e.g., dihydrofolate reductase) to visualize nitro group interactions in the active site .

Properties

IUPAC Name

3-(4-nitrophenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3/c14-10-6-5-9(11-12-10)7-1-3-8(4-2-7)13(15)16/h1-6H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBFYMXTFYZVAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

15 g of 4-nitroacetophenone are converted into the pyridazinone in accordance with with GWP 1.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.